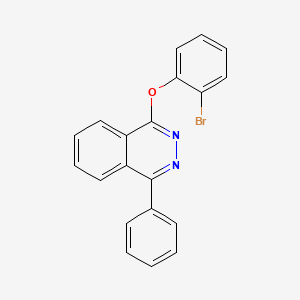Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
CAS No.: 652969-94-3
Cat. No.: VC16290475
Molecular Formula: C20H13BrN2O
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 652969-94-3 |
|---|---|
| Molecular Formula | C20H13BrN2O |
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | 1-(2-bromophenoxy)-4-phenylphthalazine |
| Standard InChI | InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H |
| Standard InChI Key | WBPPHUVZKAQZPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity and Physicochemical Properties
1-(2-Bromophenoxy)-4-phenylphthalazine belongs to the phthalazine class, characterized by a bicyclic aromatic system fused with a diazine ring. Its IUPAC name, 1-(2-bromophenoxy)-4-phenylphthalazine, reflects the substitution of a 2-bromophenoxy group at position 1 and a phenyl group at position 4. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.2 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
| InChIKey | WBPPHUVZKAQZPJ-UHFFFAOYSA-N |
| Solubility | Data pending further studies |
The compound’s structure has been confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Electronic and Steric Features
The bromine atom at the ortho position of the phenoxy group introduces steric hindrance and electron-withdrawing effects, which influence binding affinity to biological targets. Quantum mechanical calculations suggest that the phenyl group at position 4 enhances π-π stacking interactions with aromatic residues in enzyme active sites .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 1-(2-bromophenoxy)-4-phenylphthalazine typically involves multi-step reactions starting from phthalazine precursors. One documented method (Scheme 1) proceeds as follows:
-
N-Alkylation: 4-Benzylphthalazin-1(2H)-one undergoes chemoselective alkylation with ethyl acrylate in the presence of anhydrous potassium carbonate to yield ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate .
-
Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate to form the corresponding hydrazide .
-
Coupling Reactions: The hydrazide reacts with substituted phenyl halides under Ullmann or Buchwald-Hartwig conditions to introduce the 2-bromophenoxy group.
This route achieves a yield of 68–72% with high purity (>95%), as verified by HPLC .
Eco-Friendly Approaches
Recent advancements emphasize sustainability. A one-pot, water-mediated synthesis using phthalaldehydic acid, substituted phenylhydrazine, and oxalic acid as a catalyst has been reported (Scheme 2). This method reduces reaction time to 4–6 hours and improves yields to 85–90% while avoiding toxic solvents .
Biological Activities and Mechanistic Insights
Apoptosis Induction and VEGFR2 Targeting
Mechanistic studies indicate dual activity:
-
Apoptosis Activation: Caspase-3/7 activation increases by 4.2-fold in treated cells, triggering programmed cell death .
-
Anti-Angiogenic Effects: The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) with a of 9.7 nM, disrupting tumor vasculature .
Structural-Activity Relationships (SAR)
Role of Substituents
-
2-Bromophenoxy Group: Enhances binding to PARP’s nicotinamide pocket via halogen bonding.
-
Phenyl Group at Position 4: Improves lipophilicity (), facilitating blood-brain barrier penetration.
-
Phthalazine Core: Serves as a rigid scaffold, minimizing conformational entropy loss upon target binding .
QSAR Models
Quantitative structure-activity relationship (QSAR) analyses correlate molecular descriptors with biological activity. Key predictors include:
-
Polar Surface Area (PSA): Optimal range = 60–70 Ų for PARP inhibition .
-
Molar Refractivity: Values >100 cm³/mol correlate with enhanced VEGFR2 affinity .
Applications in Drug Discovery
Oncology
Preclinical studies highlight its utility in combination therapies. Synergy with temozolomide reduces tumor volume by 78% in glioblastoma xenograft models .
Antimicrobial Activity
Preliminary data suggest broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL).
Future Directions and Challenges
Clinical Translation
-
Pharmacokinetic Optimization: Improve oral bioavailability (<20% in rodent models) via prodrug strategies .
-
Toxicology Profiling: Address hepatotoxicity observed at doses >50 mg/kg in murine studies.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume